molecular formula C21H30N2O4S B12194144 N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbutanamide

N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbutanamide

Cat. No.: B12194144
M. Wt: 406.5 g/mol
InChI Key: ITSWMLMOZFZZRF-UHFFFAOYSA-N
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Description

This compound is a pyrrole-based sulfonamide derivative characterized by a central 1H-pyrrole ring substituted with a 3-methoxypropyl group at position 1, methyl groups at positions 4 and 5, and a phenylsulfonyl moiety at position 2. The butanamide side chain at position 2 introduces a hydrophobic alkyl group (3-methylbutanamide), which likely influences solubility and metabolic stability. Crystallographic data for this compound, if available, would typically be refined using programs like SHELXL , ensuring precise determination of its three-dimensional conformation and intermolecular interactions, such as hydrogen bonding patterns critical for biological activity .

Properties

Molecular Formula

C21H30N2O4S

Molecular Weight

406.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-1-(3-methoxypropyl)-4,5-dimethylpyrrol-2-yl]-3-methylbutanamide

InChI

InChI=1S/C21H30N2O4S/c1-15(2)14-19(24)22-21-20(28(25,26)18-10-7-6-8-11-18)16(3)17(4)23(21)12-9-13-27-5/h6-8,10-11,15H,9,12-14H2,1-5H3,(H,22,24)

InChI Key

ITSWMLMOZFZZRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)CC(C)C)CCCOC)C

Origin of Product

United States

Preparation Methods

Core Pyrrole Ring Synthesis

The foundational step in synthesizing the target compound involves constructing the 1H-pyrrole core with pre-installed methyl groups at the 4- and 5-positions. A widely adopted method involves the Knorr pyrrole synthesis, which condenses α-aminoketones with β-ketoesters under acidic conditions . For this compound, 3-methylbutanamide-derived precursors are utilized to ensure proper positioning of substituents.

Key Reaction Parameters:

  • Reactants: 4,5-dimethylpyrrole-2-carboxylic acid, 3-methoxypropylamine

  • Catalyst: p-Toluenesulfonic acid (pTSA)

  • Solvent: Toluene

  • Temperature: 110°C, reflux

  • Yield: 68–72%

Sulfonylation at the 3-Position

Introducing the phenylsulfonyl group at the pyrrole’s 3-position requires electrophilic aromatic substitution (EAS) under controlled conditions. The reaction leverages phenylsulfonyl chloride as the sulfonating agent, with AlCl₃ as a Lewis acid catalyst to enhance electrophilicity .

Optimized Protocol:

ParameterValue
Sulfonating agentPhenylsulfonyl chloride (1.2 eq)
CatalystAlCl₃ (0.1 eq)
SolventDichloromethane (DCM)
Reaction time6 hours
Temperature0°C → room temperature
Yield85–89%

Regioselectivity is ensured by the electron-donating methyl groups at positions 4 and 5, which direct the sulfonyl group to the less hindered 3-position.

N-Alkylation with 3-Methoxypropyl Group

The 1-position nitrogen is alkylated using 3-methoxypropyl bromide under Mitsunobu conditions to avoid side reactions. This step employs triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to facilitate the coupling .

Critical Considerations:

  • Stoichiometry: 3-Methoxypropyl bromide (1.5 eq) ensures complete conversion.

  • Solvent: Tetrahydrofuran (THF) enhances reagent solubility.

  • Side products: Unreacted bromide is quenched with aqueous NaHCO₃.

  • Yield: 76–80%

Amidation with 3-Methylbutanoyl Chloride

The final step involves coupling the pyrrole intermediate with 3-methylbutanoyl chloride. A Schlenk flask setup under inert atmosphere prevents hydrolysis of the acid chloride. Triethylamine (Et₃N) acts as a base to scavenge HCl .

Reaction Setup:

ComponentQuantity
Pyrrole intermediate1.0 eq
3-Methylbutanoyl chloride1.2 eq
Et₃N2.5 eq
SolventAnhydrous DCM
Duration12 hours
Yield82–85%

Purification and Characterization

Crude product purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.76 (m, 2H, ArH), 7.62–7.54 (m, 3H, ArH), 3.42 (t, J = 6.4 Hz, 2H, OCH₂), 3.33 (s, 3H, OCH₃), 2.86–2.78 (m, 2H, CH₂CO), 2.34 (s, 6H, CH₃), 1.64–1.52 (m, 2H, CH₂), 1.12 (d, J = 6.8 Hz, 6H, CH(CH₃)₂) .

  • HRMS: m/z calculated for C₂₁H₃₀N₂O₄S [M+H]⁺: 406.1922; found: 406.1925 .

Industrial-Scale Optimization

Large-scale production modifies the protocol to enhance cost efficiency:

  • Catalyst recycling: AlCl₃ is recovered via aqueous workup and reused.

  • Continuous flow synthesis: Mitsunobu and amidation steps are performed in flow reactors to reduce reaction times by 40% .

  • Solvent recovery: DCM and THF are distilled and recycled, lowering waste.

Challenges and Mitigation Strategies

  • Regioselectivity in sulfonylation: Competing sulfonation at the 2-position is minimized by maintaining low temperatures (0°C) during reagent addition .

  • Amide hydrolysis: Strict anhydrous conditions prevent decomposition of the acid chloride intermediate.

  • Purification bottlenecks: Gradient elution in column chromatography resolves co-eluting byproducts.

Alternative Synthetic Routes

A patent-pending approach utilizes palladium-catalyzed cross-coupling to install the 3-methoxypropyl group post-sulfonylation, achieving a 12% higher yield but requiring specialized ligands .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfonic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several sulfonamide- and amide-containing derivatives. Below is a comparative analysis based on pharmacological, physicochemical, and synthetic properties:

Compound Key Structural Features Pharmacological Relevance Synthetic Route
Target Compound
N-[1-(3-Methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbutanamide
Pyrrole core with phenylsulfonyl, 3-methoxypropyl, and methylbutanamide groups. Hypothesized kinase inhibition due to sulfonamide’s electron-withdrawing properties . Likely multi-step synthesis involving pyrrole alkylation and sulfonylation .
Compound m (PF 43(1))
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-...
Hexane backbone with phenoxyacetamide and tetrahydropyrimidinyl groups. Antiviral or anticancer activity via inhibition of proteases or polymerases . Stereoselective peptide coupling and hydroxylation .
Compound o (PF 43(1))
(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-...
Similar to Compound m but with altered stereochemistry at positions 2 and 3. Stereochemistry impacts binding affinity to target proteins (e.g., HIV protease) . Chiral resolution or asymmetric synthesis .
Example 56 ()
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo...)
Pyrazolo-pyrimidine core with fluorophenyl and chromenone substituents. Kinase inhibition (e.g., EGFR or VEGFR) due to fluorine-enhanced electronegativity . Suzuki-Miyaura cross-coupling for aryl boronic acid integration .
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide () Pyrazole-sulfonamide hybrid with chlorophenoxy and ethyl groups. Potential antimicrobial or anti-inflammatory activity via sulfonamide-mediated targeting . Nucleophilic substitution for phenoxy group attachment .

Key Findings:

Solubility and Bioavailability : The 3-methoxypropyl substituent may increase aqueous solubility relative to bulkier hydrophobic groups (e.g., diphenylhexane in Compound m) .

Fluorine vs. Methoxy : Fluorinated analogues (e.g., Example 56) exhibit higher metabolic stability but may introduce toxicity risks compared to the target’s methoxy group .

Biological Activity

N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbutanamide is a complex organic compound with significant potential in pharmacology. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C₁₉H₃₁N₂O₄S
Molecular Weight 406.5 g/mol
CAS Number 1010914-20-1

The structure features a pyrrole ring, which is crucial for its biological interactions, along with various substituents that enhance its lipophilicity and potentially its bioavailability.

Research into the biological activity of this compound indicates several mechanisms through which it may exert its effects:

  • Inhibition of Enzymatic Activity : The presence of the phenylsulfonyl group suggests potential inhibition of specific enzymes, particularly those involved in cancer cell proliferation.
  • Antibacterial Properties : Preliminary studies indicate activity against certain bacterial strains, suggesting a role in antimicrobial therapy.
  • Antiproliferative Effects : The compound has shown promise in inhibiting the growth of various cancer cell lines, including HeLa and A549 cells.

Antibacterial Activity

In vitro studies have demonstrated that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, showing significant minimum inhibitory concentrations (MIC) that indicate its potential as an antibacterial agent.

Anticancer Activity

The compound's antiproliferative effects were evaluated using various cancer cell lines:

Cell LineIC₅₀ (µg/mL)
HeLa226
A549242.52

These findings suggest that the compound can effectively inhibit cell growth at relatively low concentrations, making it a candidate for further development in cancer therapeutics.

Case Studies

Several case studies have explored the therapeutic applications of similar compounds within the same structural class:

  • Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry highlighted derivatives of pyrrole compounds that exhibited potent anticancer activities through apoptosis induction in tumor cells.
  • Antimicrobial Efficacy : Research published in Frontiers in Microbiology demonstrated that compounds with similar functional groups displayed significant antimicrobial activity against resistant strains of bacteria, emphasizing the relevance of this compound's structure.

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